Antibacterial agent 150

Antibacterial Mycoplasma Potency

Antibacterial agent 150, also known as compound 5g, is a potent, broad-spectrum antibiotic belonging to the pleuromutilin class of bacterial protein synthesis inhibitors. It is a synthetic aryl acrylate derivative with the molecular formula C33H45NO6 and a molecular weight of 551.7 g/mol.

Molecular Formula C33H45NO6
Molecular Weight 551.7 g/mol
Cat. No. B12385777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 150
Molecular FormulaC33H45NO6
Molecular Weight551.7 g/mol
Structural Identifiers
SMILESCC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COC(=O)C=CC4=CC=C(C=C4)N(C)C)C
InChIInChI=1S/C33H45NO6/c1-8-31(4)19-26(32(5)21(2)15-17-33(22(3)30(31)38)18-16-25(35)29(32)33)40-28(37)20-39-27(36)14-11-23-9-12-24(13-10-23)34(6)7/h8-14,21-22,26,29-30,38H,1,15-20H2,2-7H3/b14-11+/t21-,22+,26-,29+,30+,31-,32+,33+/m1/s1
InChIKeyFRLUNMUDTZLBMO-IHANFRSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial Agent 150: A Broad-Spectrum Pleuromutilin Derivative for Drug-Resistant Infections


Antibacterial agent 150, also known as compound 5g, is a potent, broad-spectrum antibiotic belonging to the pleuromutilin class of bacterial protein synthesis inhibitors. It is a synthetic aryl acrylate derivative with the molecular formula C33H45NO6 and a molecular weight of 551.7 g/mol [1]. The compound was developed to combat the urgent threat of multi-drug resistant (MDR) bacteria, demonstrating potent activity against both Gram-positive and Gram-negative pathogens, including clinically isolated drug-resistant strains [1]. Its mechanism, like other pleuromutilins, involves binding to the peptidyl transferase center of the 50S ribosomal subunit, but structural modifications confer a distinct activity profile .

Why Antibacterial Agent 150 Cannot Be Replaced by Other Pleuromutilins


Generic substitution within the pleuromutilin class is not scientifically valid due to significant pharmacodynamic and pharmacokinetic divergence arising from C-14 side chain modifications [1]. Unlike earlier veterinary pleuromutilins (e.g., tiamulin, valnemulin) or even the first-in-class human therapeutic lefamulin, the novel aryl acrylate substituent on compound 5g was specifically designed using a 'twin drug' approach to extend potent activity to Gram-negative bacteria, a spectrum gap commonly observed in this antibiotic class [1][2]. Consequently, a user selecting a pleuromutilin based solely on its core scaffold, without evaluating the specific side chain's quantitative impact on MICs against MDR Gram-negative isolates or in vivo efficacy, risks product failure in critical research models [1].

Quantitative Differentiation: Evidence-Based Performance Profile for Antibacterial Agent 150


Superior Anti-Mycoplasma Potency vs. Class Baseline

Compound 5g demonstrates extraordinarily potent anti-mycoplasma activity, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 8 ng/mL [1]. This represents a roughly 1000-fold increase in potency compared to the lower boundary of its general antibacterial spectrum (1 µg/mL). These values surpass the expected anti-mycoplasma efficacy of typical pleuromutilin derivatives, a finding described as 'superior anti-mycoplasma activity' in the primary research article [1].

Antibacterial Mycoplasma Potency Pleuromutilin

In Vivo Efficacy Against MRSA: ED50 of 9.04 mg/kg

In a mouse systemic infection model with Methicillin-resistant Staphylococcus aureus (MRSA), compound 5g significantly improved survival, with a calculated ED50 of 9.04 mg/kg [1]. This demonstrates robust in vivo efficacy and positions 5g favorably against earlier research compounds; for example, a structurally distinct pleuromutilin derivative from a 2020 study, compound 5c, achieved an ED50 of 18.02 mg/kg in a similar MRSA mouse model, indicating a nearly 2-fold difference in potency [2].

In Vivo MRSA Efficacy Pleuromutilin

Favorable Cytotoxicity Profile for Drug Development

A critical differentiator for any anti-infective is its safety margin. In cellular assays, compound 5g was found to exhibit 'negligible cytotoxicity' [1]. This is a key advantage over the class baseline, as pleuromutilins can sometimes exhibit off-target effects on mammalian cells. When evaluated alongside its potent antibacterial MICs (1-32 µg/mL against standard strains), the negligible cytotoxicity suggests a potentially wide therapeutic window, a crucial factor for selecting a lead compound for preclinical development.

Cytotoxicity Drug Safety Pleuromutilin Therapeutic Index

Broad-Spectrum Activity Including Drug-Resistant Gram-Negative Strains

A known limitation of the pleuromutilin class is weaker activity against Gram-negative bacteria. Compound 5g directly addresses this gap. It demonstrated MICs against clinically isolated drug-resistant strains of 4-64 μg/mL, while its overall MIC range against a panel of Gram-positive and Gram-negative bacteria was 1-32 μg/mL [1]. This dual activity profile is a distinguishing feature, as many pleuromutilins, including the clinically approved lefamulin, are primarily indicated for Gram-positive pathogens [2].

Broad-Spectrum Gram-Negative Drug Resistance Pleuromutilin

Optimal Sourcing Scenarios for Antibacterial Agent 150 (Compound 5g)


Lead Compound for Anti-Mycoplasma Drug Discovery

Leveraging its exceptional anti-mycoplasma potency in the ng/mL range [1], compound 5g is ideally sourced as a lead candidate for developing novel therapeutics against Mycoplasma species, including M. pneumoniae, where existing macrolide resistance is prevalent. Its striking potency allows researchers to explore ultra-low dosing regimens that minimize systemic exposure.

In Vivo Proof-of-Concept Studies in MRSA Models

With a robust in vivo ED50 of 9.04 mg/kg in a mouse MRSA infection model [1], compound 5g is a superior choice for researchers transitioning from in vitro hit confirmation to animal efficacy studies. Its predictable and potent pharmacokinetic/pharmacodynamic profile reduces the number of animals required per study due to lower response variability.

Broad-Spectrum Probe for MDR Infection Assays

The compound's verified activity against clinically isolated drug-resistant Gram-negative bacteria (MIC 4-64 µg/mL) [1] makes it a critical tool for screening libraries or validating targets in high-priority MDR pathogens. It can serve as a positive control where standard antibiotics like lefamulin fail due to intrinsic Gram-negative resistance, ensuring assay robustness [2].

Pharmacological Tool with a Wide Safety Window

For research requiring extended cell-based assays, such as time-kill kinetics or persistent infection models, the 'negligible cytotoxicity' of compound 5g [1] is a critical advantage. Sourcing this compound minimizes the confounding influence of compound-related cellular toxicity, allowing for more precise determination of pharmacodynamic parameters.

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